3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory action against certain enzymes .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often results in changes in the function of the target, which can lead to a variety of downstream effects .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been reported to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with an appropriate amine in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can have different functional groups attached to the pyridine or pyrrole rings .
Scientific Research Applications
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the pyrrolopyridine ring system allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENLCYJBJNMRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260361 | |
Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-79-1 | |
Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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